molecular formula C13H8Cl2O2 B6364309 4-Chloro-3-(2-chlorophenyl)benzoic acid, 95% CAS No. 1261963-50-1

4-Chloro-3-(2-chlorophenyl)benzoic acid, 95%

Cat. No. B6364309
CAS RN: 1261963-50-1
M. Wt: 267.10 g/mol
InChI Key: KXNRCYDMNYQLNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(2-chlorophenyl)benzoic acid, 95% (4-CPA) is an organic compound belonging to the class of aromatic carboxylic acids. It is a white crystalline solid with a melting point of 125-127°C. 4-CPA is used mainly as a reagent in organic synthesis and as an intermediate in the production of pharmaceuticals, dyes, and other industrial chemicals. It is also used as a starting material for the synthesis of various organic compounds and as an analytical reagent.

Mechanism of Action

4-Chloro-3-(2-chlorophenyl)benzoic acid, 95% is an inhibitor of the enzyme cyclooxygenase. It binds to the active site of the enzyme, preventing it from catalyzing the formation of prostaglandins and other inflammatory mediators. This inhibition of cyclooxygenase leads to a decrease in the production of these inflammatory mediators, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects
4-Chloro-3-(2-chlorophenyl)benzoic acid, 95% has a number of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, resulting in a decrease in the production of prostaglandins and other inflammatory mediators. This leads to an anti-inflammatory effect. It has also been shown to have an inhibitory effect on the enzyme lipoxygenase, resulting in a decrease in the production of leukotrienes and other inflammatory mediators. In addition, 4-Chloro-3-(2-chlorophenyl)benzoic acid, 95% has been shown to have an antioxidant effect, as well as an effect on the metabolism of fatty acids.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-Chloro-3-(2-chlorophenyl)benzoic acid, 95% in lab experiments is its ability to inhibit the enzyme cyclooxygenase, resulting in an anti-inflammatory effect. This can be useful in studying the effects of inflammation on various biological processes. However, 4-Chloro-3-(2-chlorophenyl)benzoic acid, 95% is not without its limitations. It is a relatively unstable compound and can be easily degraded in the presence of light and heat. In addition, it is toxic and should be handled with care.

Future Directions

Future research on 4-Chloro-3-(2-chlorophenyl)benzoic acid, 95% could focus on its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases. In addition, further research could be conducted to investigate the potential therapeutic effects of 4-Chloro-3-(2-chlorophenyl)benzoic acid, 95% on other diseases, such as cancer and cardiovascular disease. Furthermore, further research could be conducted to investigate the potential of 4-Chloro-3-(2-chlorophenyl)benzoic acid, 95% as an antioxidant, as well as its potential use in the treatment of metabolic disorders. Finally, further research could be conducted to investigate the potential of 4-Chloro-3-(2-chlorophenyl)benzoic acid, 95% as a tool in drug discovery and development.

Synthesis Methods

4-Chloro-3-(2-chlorophenyl)benzoic acid, 95% can be synthesized by the reaction of 2-chlorobenzoic acid with chlorine in the presence of anhydrous zinc chloride as a catalyst. The reaction is carried out in a closed system under reflux and the reaction mixture is stirred at a temperature of about 130°C for about 1 hour. The product is then recovered by filtration and recrystallization.

Scientific Research Applications

4-Chloro-3-(2-chlorophenyl)benzoic acid, 95% is widely used in scientific research in the fields of organic synthesis, analytical chemistry, and biochemistry. It is a useful reagent in organic synthesis, as it can be used to synthesize a variety of organic compounds. It is also used as a starting material for the synthesis of various pharmaceuticals, dyes, and other industrial chemicals. In analytical chemistry, 4-Chloro-3-(2-chlorophenyl)benzoic acid, 95% is used as an analytical reagent for the determination of various compounds. In biochemistry, 4-Chloro-3-(2-chlorophenyl)benzoic acid, 95% is used as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins and other inflammatory mediators.

properties

IUPAC Name

4-chloro-3-(2-chlorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-11-4-2-1-3-9(11)10-7-8(13(16)17)5-6-12(10)15/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNRCYDMNYQLNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00680886
Record name 2',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(2-chlorophenyl)benzoic acid

CAS RN

1261963-50-1
Record name 2',6-Dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00680886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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